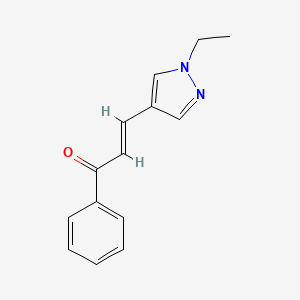
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one, commonly known as chalcone, is a naturally occurring compound that has been widely studied for its various biological activities. Chalcone is a yellow crystalline solid that belongs to the class of flavonoids and is known to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of chalcone varies depending on its biological activity. Chalcone has been reported to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory response. Chalcone has also been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting antioxidant activity. Chalcone has been reported to inhibit the growth of various microorganisms, such as bacteria and fungi, by disrupting their cell membrane integrity. Chalcone has also been shown to induce apoptosis and inhibit cell proliferation, thereby exhibiting anticancer activity.
Biochemical and Physiological Effects:
Chalcone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby exhibiting anti-inflammatory activity. Chalcone has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, thereby exhibiting antioxidant activity. Chalcone has been reported to inhibit the growth of various microorganisms, such as Staphylococcus aureus and Candida albicans, by disrupting their cell membrane integrity. Chalcone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as breast cancer and lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for lab experiments. It is easily synthesized and readily available. It exhibits various biological activities, which make it a useful lead compound for the development of drugs. However, chalcone also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Chalcone also has low bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of chalcone. One direction is the development of chalcone derivatives with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying the various biological activities of chalcone. The identification of the molecular targets of chalcone will provide insights into its mechanism of action and facilitate the development of more potent and specific chalcone-based drugs. Another direction is the evaluation of the in vivo efficacy and toxicity of chalcone and its derivatives in animal models. The results of these studies will provide important information for the development of chalcone-based drugs for human use.
Métodos De Síntesis
Chalcone can be synthesized by the Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base. The reaction proceeds through the formation of an enolate ion intermediate, which then reacts with the aldehyde to form chalcone. The reaction can be catalyzed by various bases, such as sodium hydroxide, potassium hydroxide, and sodium methoxide.
Aplicaciones Científicas De Investigación
Chalcone has been extensively studied for its various biological activities. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Chalcone has also been shown to have neuroprotective, hepatoprotective, and cardioprotective effects. Chalcone has been used as a lead compound for the development of various drugs, such as anti-inflammatory agents, antitumor agents, and antimicrobial agents.
Propiedades
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-16-11-12(10-15-16)8-9-14(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUVBJNDGRUJRV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2948025.png)
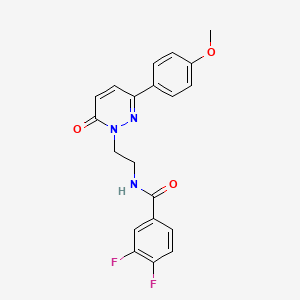
![2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2948029.png)
![7-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2948031.png)
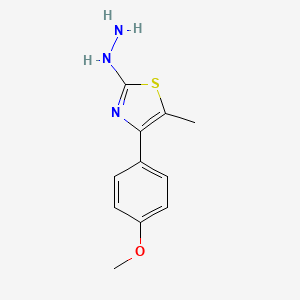
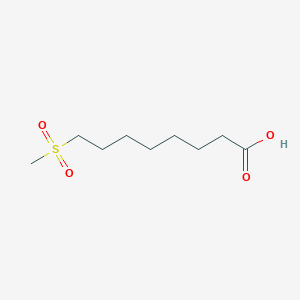
![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)
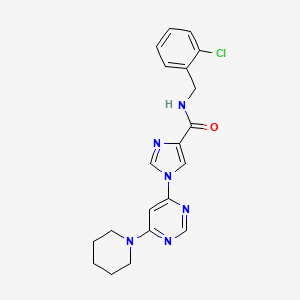
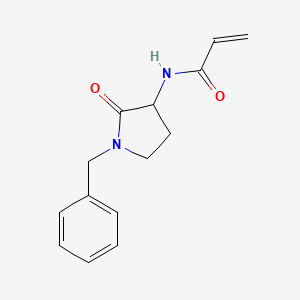
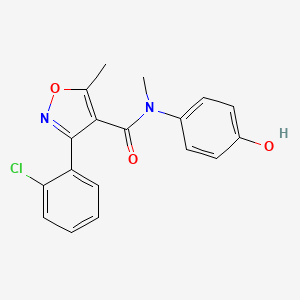
![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)

![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)